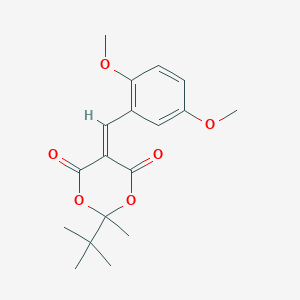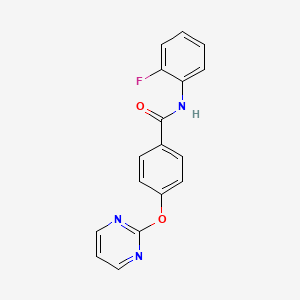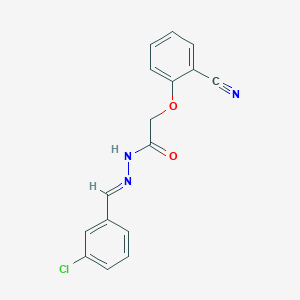![molecular formula C21H28N2O4 B5506768 (1S*,5R*)-3-[(8-methoxy-2H-chromen-3-yl)methyl]-6-(2-methoxyethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5506768.png)
(1S*,5R*)-3-[(8-methoxy-2H-chromen-3-yl)methyl]-6-(2-methoxyethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
Diazabicyclo nonanone derivatives, similar to the compound , are typically synthesized through a series of reactions that may involve etherification, oximation, and Beckmann rearrangement among others. For example, a related compound was prepared by etherification and oximation from its precursor, demonstrating the complexity of synthesizing such molecules (Chen, Ye, & Hu, 2012).
Molecular Structure Analysis
The molecular structure of diazabicyclo nonanone derivatives reveals significant insights into their conformation and bonding patterns. X-ray analyses have established that molecules in this category often adopt twin-chair conformations, with urethane N atoms displaying nearly coplanar arrangements of bonds. This structural conformation impacts the molecule's reactivity and interaction with other compounds (McCabe, Milne, & Sim, 1989).
Chemical Reactions and Properties
The chemical reactivity of such compounds is influenced by their structural features. For instance, the existence of nucleophile-electrophile interactions within the structure can significantly affect its chemical behavior. The bent arrangement of certain bonds out of the plane towards specific groups within the molecule exemplifies this interaction, which is crucial for understanding the compound's reactivity (McCabe, Milne, & Sim, 1989).
Physical Properties Analysis
The physical properties of diazabicyclo nonanone derivatives, including melting points, solubility, and crystalline structure, are closely tied to their molecular geometry. For example, the crystal structure of similar compounds often shows significant intermolecular interactions, such as hydrogen bonding, which can influence their solubility and stability (Parthiban, Ramkumar, Kim, Son, & Jeong, 2009).
Chemical Properties Analysis
The chemical properties, such as acidity, basicity, and reactivity towards other chemical agents, are also crucial. These properties are often investigated through various chemical reactions, including esterification and cycloaddition reactions, providing a deeper understanding of the compound's chemical behavior and potential applications in synthesis and medicinal chemistry (Qiu, Chen, & Xia, 2010).
Aplicaciones Científicas De Investigación
Synthesis and Cytotoxic Activity
The compound (1S*,5R*)-3-[(8-methoxy-2H-chromen-3-yl)methyl]-6-(2-methoxyethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one, falls into a broader category of substances investigated for their interaction with σ receptors and potential cytotoxic activities. Research has focused on the synthesis of bicyclic σ receptor ligands, including stereoisomeric alcohols and methyl ethers derived from (R)- and (S)-glutamate. These compounds have shown high σ1 receptor affinity and demonstrate significant cell growth inhibition against human tumor cell lines, particularly the small cell lung cancer cell line A-427. This indicates a specific targeting capability of these compounds toward certain cancer cells, showcasing their potential as anticancer agents. The methyl ethers, in particular, completely halted cell growth at a concentration of 20 μM, highlighting their potent cytotoxic effects comparable to established antitumor drugs like cisplatin and oxaliplatin (Geiger et al., 2007).
Coordination Chemistry
Another area of research involves the coordination chemistry of related compounds, such as hexadentate N5O ligands derived from similar bicyclic frameworks. These studies have explored the coordination of these ligands with various metal ions like CuII, NiII, ZnII, CoII, and GaIII. The ligands exhibit a high degree of preorganization for octahedral coordination geometries, suited especially for Jahn-Teller labile ground states, as confirmed by solid-state structures, solution spectroscopy, electrochemistry, and complex stabilities. This research demonstrates the compound's potential application in developing metal-based therapeutics or diagnostic agents (Comba et al., 2016).
Antimicrobial and Anticoagulant Activities
Compounds with the bicyclic structure have also been synthesized for their potential antimicrobial and anticoagulant activities. Novel thiazole, pyridone, pyrazole, chromene, and hydrazone derivatives bearing a sulfonamide moiety, related to this structure, have been evaluated for their antibacterial and antifungal activities. These studies have led to the identification of compounds with promising antimicrobial properties, suggesting that modifications of the bicyclic core can yield potent antibacterial and antifungal agents (Darwish et al., 2014).
Photovoltaic Properties
The chromen-2-one-based organic dyes, similar in structure to the compound of interest, have been experimentally tested as photosensitizers in solar cells. Computational studies have been conducted to understand their efficiency as photosensitizers, revealing that structural modifications can significantly improve light-capturing and electron injection capabilities. This research indicates the compound's potential application in enhancing the photoelectric conversion efficiency of dye-sensitized solar cells (Gad et al., 2020).
Propiedades
IUPAC Name |
(1S,5R)-3-[(8-methoxy-2H-chromen-3-yl)methyl]-6-(2-methoxyethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O4/c1-25-9-8-23-18-7-6-17(21(23)24)12-22(13-18)11-15-10-16-4-3-5-19(26-2)20(16)27-14-15/h3-5,10,17-18H,6-9,11-14H2,1-2H3/t17-,18+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKOBAOWQJQJCAF-ZWKOTPCHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C2CCC(C1=O)CN(C2)CC3=CC4=C(C(=CC=C4)OC)OC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCCN1[C@@H]2CC[C@H](C1=O)CN(C2)CC3=CC4=C(C(=CC=C4)OC)OC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1S,5R)-3-[(8-methoxy-2H-chromen-3-yl)methyl]-6-(2-methoxyethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-(4,5-dimethyl-1H-imidazol-1-yl)-6-{4-[(3-fluorophenyl)sulfonyl]-1-piperazinyl}-2-methylpyrimidine](/img/structure/B5506716.png)

![(3-amino-5-chloro-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(phenyl)methanone](/img/structure/B5506728.png)

![4-[4-(1,3-benzodioxol-5-ylcarbonyl)-1-piperazinyl]-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5506743.png)
![4-({4-methyl-5-[1-(pyridin-2-ylcarbonyl)piperidin-3-yl]-4H-1,2,4-triazol-3-yl}methyl)morpholine](/img/structure/B5506751.png)
![2-[(4-fluorobenzyl)thio]-4,6-dimethylnicotinonitrile](/img/structure/B5506758.png)
![4-ethoxy-N-methyl-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B5506774.png)

![3-[(3-ethyl-2,8-dimethyl-4-quinolinyl)thio]propanoic acid](/img/structure/B5506781.png)
![2-{[(2,4-dimethylphenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5506783.png)
![5-(1-azepanyl)-2-[(2-fluorophenoxy)methyl]-1,3-oxazole-4-carbonitrile](/img/structure/B5506787.png)